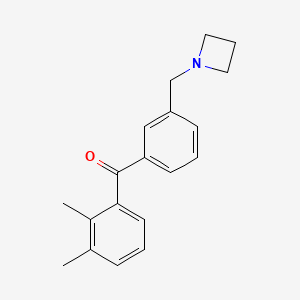

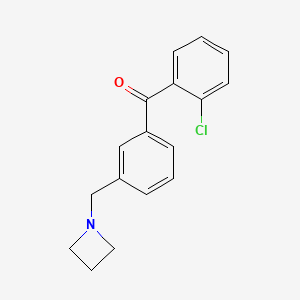

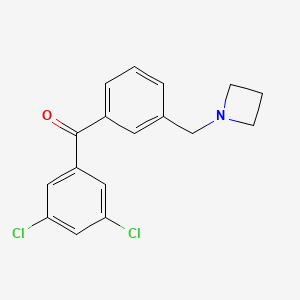

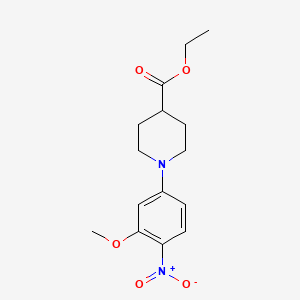

Ethyl 1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

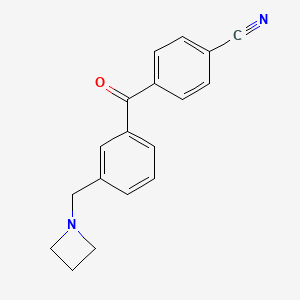

Ethyl 1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylate is a chemical compound that is related to various piperidine derivatives with potential applications in medicinal chemistry. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and derivatives of piperidine are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps and various starting materials. For instance, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, was achieved from 1-methyl-1,2,3,6-tetrahydropyridine via an efficient formation of cis-fused oxazolidinopiperidine . Another related compound, E/Z-(R)-1-[4-(4-methoxyphenyl)-4-phenyl-3-butenyl]-3-piperidinecarboxylic acid, was synthesized starting from 4-hydroxybenzophenone, utilizing a Grignard reaction, intra-rearrangement, and coupling with the ethyl ester of (R)-nipecotic acid .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with various substituents affecting the overall conformation and stability of the molecule. For example, in the case of diethyl 2,6-dihydroxy-4-(3-nitrophenyl)-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate, the piperidine ring adopts a chair conformation, and intramolecular hydrogen bonds form two S(6) ring motifs . Similarly, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate is stabilized by hydrogen bonding and C-H…π interactions, which are crucial for the formation of H-bonded dimers in the crystal lattice .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrolysis, alkylation, and Grignard reactions, as part of their synthesis. For example, the synthesis of tritium-labeled (±)-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid involved hydrolysis of the resulting ester with lithium hydroxide . The synthesis of E/Z-(R)-1-[4-(4-methoxyphenyl)-4-phenyl-3-butenyl]-3-piperidinecarboxylic acid included an alkylation reaction as a key step .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of disordered ethoxy and ethyl groups in diethyl 2,6-dihydroxy-4-(3-nitrophenyl)-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate affects its occupancy ratios and overall stability . The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, with specific lattice parameters and space group, indicates its solid-state properties and potential interactions in the crystal lattice .

Propriétés

IUPAC Name |

ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-3-22-15(18)11-6-8-16(9-7-11)12-4-5-13(17(19)20)14(10-12)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHHUNACKFOAQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.